5-Propyl-2-furanethanol
Description
5-Propyl-2-furanethanol is a furan-derived compound characterized by a furan ring substituted with a propyl group at the 5-position and an ethanol group at the 2-position. Furan derivatives are widely studied for their thermal stability, biodegradability, and catalytic reactivity, making them attractive for sustainable chemistry applications .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(5-propylfuran-2-yl)ethanol |
InChI |
InChI=1S/C9H14O2/c1-2-3-8-4-5-9(11-8)6-7-10/h4-5,10H,2-3,6-7H2,1H3 |
InChI Key |
JZMCHQHFVXTDMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(O1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs include:
- 5-Hydroxymethyl-2-furfural (HMF) : A biomass-derived platform chemical with a hydroxymethyl (-CH₂OH) group at the 5-position and an aldehyde (-CHO) at the 2-position.
- 2-Furanmethanol: Features a methanol (-CH₂OH) group at the 2-position but lacks substitution at the 5-position.
- 5-Methyl-2-furanethanol: Contains a methyl group at the 5-position and an ethanol group at the 2-position, differing only in alkyl chain length compared to 5-propyl-2-furanethanol.
Key Comparative Properties
Thermal and Mechanical Behavior
- Thermal Stability: Furan derivatives like HMF are thermally labile, decomposing near 150°C . The propyl group in this compound could enhance thermal stability compared to HMF but reduce it relative to aromatic analogs like poly(ethylene furanoate), which exhibits a glass transition temperature (Tg) of 85–88°C .
- Reactivity: HMF’s aldehyde and hydroxymethyl groups enable catalytic oxidation to 2,5-furandicarboxylic acid (FDCA), a polyester precursor . In contrast, this compound’s ethanol and propyl groups may favor etherification or polymerization rather than oxidation.
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